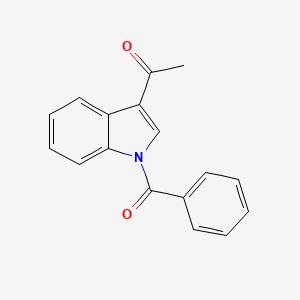
1H-Indole, 3-acetyl-1-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-acetyl-1-benzoyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1H-Indole, 3-acetyl-1-benzoyl- is particularly interesting due to its unique structure, which combines an indole ring with acetyl and benzoyl groups, potentially enhancing its biological activity and chemical reactivity.
Preparation Methods
The synthesis of 1H-Indole, 3-acetyl-1-benzoyl- can be achieved through various synthetic routes. One common method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline are reacted in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in DMF at 110°C, yielding the desired indole derivative with high regioselectivity . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Indole, 3-acetyl-1-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitro compounds can be used under acidic conditions to introduce substituents at specific positions on the ring.
Major Products: These reactions can yield a variety of products, including carboxylic acids, alcohols, and substituted indoles, depending on the reaction conditions and reagents used
Scientific Research Applications
1H-Indole, 3-acetyl-1-benzoyl- has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on antiviral, anticancer, and antimicrobial properties.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole, 3-acetyl-1-benzoyl- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune responses. The acetyl and benzoyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Indole, 3-acetyl-1-benzoyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
1-Benzyl-1H-indole-3-carbaldehyde: Used in the preparation of inhibitors for various enzymes and proteins
The uniqueness of 1H-Indole, 3-acetyl-1-benzoyl- lies in its combined acetyl and benzoyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
90539-81-4 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-(1-benzoylindol-3-yl)ethanone |
InChI |
InChI=1S/C17H13NO2/c1-12(19)15-11-18(16-10-6-5-9-14(15)16)17(20)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
PTUDVJOVDZFPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















